molecular formula C10H15O4P B1607629 4-Diethoxyphosphorylphenol CAS No. 28255-39-2

4-Diethoxyphosphorylphenol

Cat. No.: B1607629
CAS No.: 28255-39-2
M. Wt: 230.2 g/mol
InChI Key: RKDQFNLPHKSPGL-UHFFFAOYSA-N
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Description

4-Diethoxyphosphorylphenol is an organophosphorus compound characterized by a phenol group substituted with a diethoxyphosphoryl group at the para position. This compound is a white crystalline solid, soluble in organic solvents, and has a molecular weight of 246.22 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethoxyphosphorylphenol typically involves the reaction of diethyl p-acetoxyphenylphosphonate with potassium hydroxide in a mixture of methanol, tetrahydrofuran, and water. The reaction is carried out at room temperature for two hours. The solvents are then removed under reduced pressure, and the resulting oil is treated with dichloromethane and hydrochloric acid to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Diethoxyphosphorylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: Quinones derived from the oxidation of this compound can be reduced back to phenols.

    Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve the desired substitution.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols.

Scientific Research Applications

4-Diethoxyphosphorylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the synthesis of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 4-Diethoxyphosphorylphenol involves its interaction with specific molecular targets, such as enzymes. The diethoxyphosphoryl group can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

  • Diethyl (4-hydroxyphenyl)phosphonate
  • 4-(Diethoxyphosphoryl)methylphenol
  • 4-(Diethoxyphosphoryl)aniline

Comparison: 4-Diethoxyphosphorylphenol is unique due to the presence of both a phenol group and a diethoxyphosphoryl group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-diethoxyphosphorylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDQFNLPHKSPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378666
Record name p-Diethoxyphosphorylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28255-39-2
Record name p-Diethoxyphosphorylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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